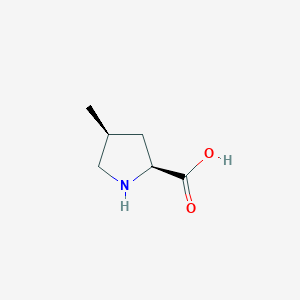

(2s,4s)-4-Methylpyrrolidine-2-carboxylic acid

Description

(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid (CAS: 6734-41-4) is a chiral pyrrolidine derivative with a methyl substituent at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₆H₁₁NO₂ (MW: 129.16 g/mol), and it is commonly referred to as (4S)-4-methyl-L-proline in biochemical contexts .

Properties

IUPAC Name |

(2S,4S)-4-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJQZEWNZXRJFG-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6734-41-4 | |

| Record name | 6734-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.

Protection: The amino group of L-proline is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

Methylation: The protected proline undergoes methylation at the fourth position using reagents like methyl iodide in the presence of a strong base.

Deprotection: The protecting group is removed to yield (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid.

Industrial Production Methods: Industrial production methods for (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chiral chromatography may be employed for the separation of enantiomers to obtain the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Formation of keto derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or ester derivatives.

Scientific Research Applications

Biochemical Studies

(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid plays a crucial role in studying protein structure and stability. It is particularly relevant in the context of collagen synthesis, where it contributes to the stability of the triple helix structure of collagen fibers. Its incorporation into peptides has been shown to enhance thermal stability and resistance to proteolysis.

Drug Development

This compound has potential therapeutic applications due to its ability to modulate biological pathways. Research indicates its interaction with voltage-gated calcium channels (VGCC), suggesting possible uses in pain management and anti-inflammatory therapies. The compound is being explored for its efficacy in treating conditions such as neuropathic pain and other inflammatory disorders.

Synthetic Chemistry

In synthetic organic chemistry, (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. Its chiral nature allows it to be used in asymmetric synthesis, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceuticals.

Material Science

The compound is utilized in developing high-performance materials such as hydrogels and biocompatible polymers. These materials find applications in biomedical devices and drug delivery systems due to their favorable mechanical properties and biocompatibility.

Agricultural Chemistry

Research has indicated potential uses of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid in agricultural chemistry, particularly in developing agrochemicals that require specific stereochemistry for biological activity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Protein Stability | Investigated the role of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid in collagen | Showed enhanced thermal stability and resistance to enzymatic degradation when incorporated into collagen peptides |

| Drug Interaction Study | Explored VGCC modulation | Demonstrated potential analgesic effects in animal models, indicating a pathway for pain relief |

| Synthesis Method Evaluation | Compared various synthetic routes | Highlighted the efficiency of chiral pool synthesis over traditional methods for producing enantiomerically pure compounds |

Mechanism of Action

The mechanism of action of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can influence protein folding and stability by incorporating into peptide chains. The presence of the methyl group at the fourth position can induce conformational changes, affecting the overall structure and function of the protein.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

(b) Reactivity and Stability

- The 4-fluoro derivative (CAS: 1007912-97-1) exhibits enhanced electrophilicity at the 4-position due to fluorine’s electron-withdrawing effect, but its commercial discontinuation suggests synthetic or stability challenges .

- The hydrochloride salt (365280-18-8) offers improved aqueous solubility, critical for industrial-scale reactions .

Crystallographic and Conformational Analysis

- The thiazolidine derivative (evidence ) adopts an envelope conformation in its crystal structure, stabilized by O–H⋯N hydrogen bonds and C–H⋯π interactions. This contrasts with the pyrrolidine core of (2S,4S)-4-methylpyrrolidine-2-carboxylic acid, which has a planar ring geometry .

- Boc-protected analogues (e.g., 364750-81-2) exhibit steric hindrance from the tert-butyl group, influencing their rotational freedom and intermolecular interactions .

Biological Activity

(2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, a chiral compound, has garnered attention in various fields of biochemical research due to its unique stereochemistry and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug development and synthesis.

Overview

The compound has the molecular formula and a molecular weight of approximately 129.16 g/mol. It is primarily utilized in the synthesis of pharmaceuticals and agrochemicals due to its role as a building block in organic chemistry. Its chirality contributes to specific interactions with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid acts as an enzyme inhibitor . It has been studied for its potential to inhibit specific enzymes and receptors involved in various metabolic pathways. The compound's interaction with these biological targets can lead to significant therapeutic effects, particularly in the context of drug development.

Target Enzymes and Pathways

The primary biological activities associated with (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid include:

- Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as proteases and kinases, which are crucial for cellular signaling and metabolism.

- Binding Affinity : Interaction studies have demonstrated its binding affinity to several proteins, suggesting a mechanism through which it may exert its biological effects.

Research Findings

Several studies have investigated the biological activity of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid:

-

Enzyme Inhibition Studies :

- A study reported that the compound effectively inhibited certain proteolytic enzymes, which play a role in protein degradation and cellular regulation.

- Another study highlighted its potential as an inhibitor for specific kinases involved in cancer signaling pathways, suggesting applications in oncology .

-

Case Studies :

- In a comparative analysis of similar compounds, (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid exhibited superior inhibitory activity against target enzymes compared to other pyrrolidine derivatives .

- Clinical trials exploring the compound's efficacy in treating metabolic disorders have shown promising results, indicating its potential role as a therapeutic agent.

Applications

The unique properties of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid enable its use in various applications:

- Drug Development : Its role as an enzyme inhibitor positions it as a candidate for developing new drugs targeting metabolic disorders and cancers.

- Synthetic Chemistry : The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules with high specificity .

Comparative Analysis

The following table summarizes the biological activity and properties of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid compared to related compounds:

| Compound | Molecular Weight | Biological Activity | Applications |

|---|---|---|---|

| (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid | 129.16 g/mol | Enzyme inhibitor | Drug development, synthetic chemistry |

| (2R,4R)-4-Methylpyrrolidine-2-carboxylic acid | 129.16 g/mol | Moderate enzyme inhibition | Limited applications |

| (2S,4R)-Fmoc-4-(4-bromobenzyl)pyrrolidine-2-carboxylic acid | 327.27 g/mol | Strong peptide synthesis facilitator | Peptide synthesis |

Q & A

Q. What are the key physicochemical properties of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid, and how do they influence experimental handling?

The compound has a melting point of 238–240°C, predicted density of 1.104 g/cm³, and a pKa of ~2.35. It requires storage at 2–8°C to maintain stability. These properties dictate solvent selection (e.g., polar aprotic solvents for solubility) and handling precautions (e.g., inert atmosphere for acid-sensitive reactions) .

Q. What synthetic routes are commonly used to prepare (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid?

A typical route starts with L-proline derivatives. For example, chiral induction via asymmetric hydrogenation or enzymatic resolution can achieve the (2S,4S) configuration. Protecting groups like Boc (tert-butoxycarbonyl) are often employed to stabilize intermediates during functionalization of the pyrrolidine ring .

Q. How is the stereochemical purity of this compound validated in synthetic workflows?

Chiral HPLC or polarimetry is used to confirm enantiomeric excess. X-ray crystallography (as seen in related pyrrolidine derivatives) provides definitive proof of absolute configuration, especially when resolving diastereomeric mixtures .

Advanced Research Questions

Q. What strategies optimize the enantioselective synthesis of (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid for scalable production?

Asymmetric catalysis using chiral ligands (e.g., BINAP) or biocatalysts (e.g., transaminases) can enhance stereocontrol. Evidence from analogous compounds shows that reaction conditions (e.g., temperature, solvent polarity) critically impact yield and selectivity. For instance, cyclization steps may require LiAlH₄ for efficient ring closure .

Q. How do conformational dynamics of the pyrrolidine ring affect its biological activity?

The (2S,4S) configuration imposes a rigid, folded conformation, as observed in crystal structures of related compounds. This rigidity influences binding to biological targets (e.g., enzymes or receptors) by pre-organizing functional groups (carboxylic acid, methyl substituent) in spatially defined orientations .

Q. What analytical methods resolve contradictions in reported biological activities of this compound?

Discrepancies in neuroprotective or antimicrobial activity may arise from impurities or stereochemical variations. Orthogonal assays (e.g., NMR-based binding studies, cellular viability tests) coupled with high-purity samples (validated via LC-MS) are essential. For example, trace metal contaminants from synthetic steps can skew enzymatic inhibition data .

Q. How do hydrogen-bonding interactions in the solid state inform crystallization protocols?

Crystal packing in related compounds reveals O–H···N and C–H···π interactions that stabilize specific conformations. Slow evaporation from methanol/water mixtures at controlled pH (3–5) promotes nucleation of high-quality crystals suitable for X-ray analysis .

Q. What are the challenges in derivatizing this compound for structure-activity relationship (SAR) studies?

The carboxylic acid group is prone to side reactions (e.g., esterification under acidic conditions). Protecting group strategies (e.g., Fmoc for amine functionalities) and mild coupling reagents (e.g., HATU/DIPEA) are recommended for functionalizing the pyrrolidine core without racemization .

Methodological Guidance

- Crystallization Protocol : Use D-penicillamine-derived precursors in methanol under inert atmosphere to avoid oxidation. Slow cooling (0.1°C/min) enhances crystal quality .

- Stereochemical Validation : Combine circular dichroism (CD) with X-ray diffraction to correlate optical activity with molecular conformation .

- Biological Assay Design : Include negative controls (e.g., enantiomeric analogs) to isolate stereospecific effects in pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.